Bismuthanuide

Description

Properties

Molecular Formula |

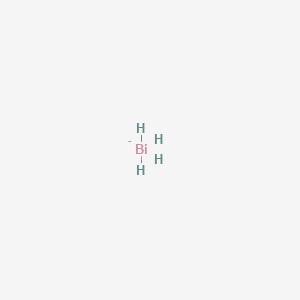

BiH4- |

|---|---|

Molecular Weight |

213.012 g/mol |

IUPAC Name |

bismuthanuide |

InChI |

InChI=1S/Bi.4H/q-1;;;; |

InChI Key |

QLTFCGNOBJEBPK-UHFFFAOYSA-N |

Canonical SMILES |

[BiH4-] |

Origin of Product |

United States |

Synthesis and Isolation of Bismuthanuide Derivatives

Synthetic Routes to Bismuthanuide-Containing Compounds

The generation of the this compound anion is an exceedingly difficult synthetic challenge. In principle, it could be formed through the deprotonation of its parent hydride, bismuthane (BiH₃). However, bismuthane itself is the least stable of the pnictogen trihydrides, decomposing to elemental bismuth and hydrogen well below ambient temperatures. wikipedia.orgwikipedia.org The only reported synthesis of BiH₃ involves the disproportionation of methylbismuthine (CH₃BiH₂) at -45 °C. researchgate.netwikipedia.org

Given the greater acidity expected for BiH₃ compared to its lighter congeners, its reaction with a very strong, non-nucleophilic base could theoretically yield a this compound salt. An alternative conceptual route involves the reduction of a suitable organobismuth halide with a powerful hydride-donating reagent, a strategy used to generate transient BiH₂Me. wikipedia.org To date, no stable, isolable salt of a simple this compound anion (e.g., Li[BiH₂]) has been reported, and any synthetic route would have to contend with the product's inherent instability.

Challenges in the Isolation and Stabilization of this compound Species

The primary obstacles to isolating this compound are twofold: the weakness of the bismuth-hydrogen bond and the high reactivity of the anion.

Thermal Instability: The Bi-H bond is exceptionally weak, with a low bond dissociation energy. This makes both bismuthane and any derived this compound anion prone to decomposition, readily losing hydrogen to form elemental bismuth. wikipedia.orgwikipedia.org

High Reactivity: As a heavy, electron-rich anion, this compound is predicted to be an extremely strong base and nucleophile. It would be highly sensitive to air, moisture, and any electrophilic species, making its handling and isolation under normal laboratory conditions practically impossible.

Stabilization would likely require highly specialized techniques, such as matrix isolation at cryogenic temperatures or the use of extremely bulky counterions and sterically demanding ligands to kinetically shield the reactive anionic center.

Synthetic Methodologies and Experimental Challenges for Bismuthanuide

Precursor Synthesis and Handling Techniques for Bismuth Hydride Systems

The generation of any bismuth hydride species, including the transient bismuthanuide anion, begins with the careful selection and handling of appropriate bismuth precursors. Due to the extreme sensitivity of the Bi-H bond to heat, oxygen, and moisture, all manipulations must be conducted under rigorously anhydrous and anaerobic conditions, typically using Schlenk line or glovebox techniques.

Commonly employed precursors for bismuth chemistry include bismuth(III) halides (BiCl₃, BiBr₃), bismuth(III) nitrate (B79036) (Bi(NO₃)₃), and various organobismuth compounds. google.comwikipedia.org Bismuth(III) halides are versatile starting materials but require careful purification to remove residual moisture and hydrogen halides, which would readily quench any reactive hydride species formed. wikipedia.org

For the synthesis of substituted bismuth hydrides, which serve as important models, specific organobismuth precursors are required. For instance, the only thermally stable molecular bismuth hydride, [Bi(H)(2,6-Mes₂C₆H₃)₂], is synthesized from an organobismuth precursor, highlighting the critical role of kinetic stabilization afforded by bulky ligands. chemistryviews.orgresearchgate.netacs.org Similarly, the synthesis of donor-stabilized bismuthanylboranes involves the salt metathesis reaction of a donor-iodoborane with potassium bis(trimethylsilyl)bismuthide, KBi(SiMe₃)₂, which is itself prepared from tris(trimethylsilyl)bismuthine, Bi(SiMe₃)₃. nih.govrsc.org

The inherent instability of these systems dictates that reactions are almost always performed at low to cryogenic temperatures to suppress decomposition pathways. Solvents must be aprotic, meticulously dried, and deoxygenated. Ethers such as tetrahydrofuran (B95107) (THF) and diethyl ether are common choices, although their reactivity with extremely strong bases or reducing agents must be considered.

Proposed Synthetic Routes to this compound

Direct synthesis and isolation of a this compound salt have not been reported. The proposed routes are therefore based on established methods for generating other highly reactive anions.

One of the most plausible pathways to generate this compound involves the reduction of a suitable bismuth(III) precursor in the presence of a hydrogen source. The reaction of Bi(III) halides with strong reducing agents is a common method for forming lower-oxidation-state bismuth species. For example, the reaction of BiBr₃ with a bulky lithium silanide (B1217022) leads to the formation of a dibismuthane, (tBuPh₂Si)₄Bi₂, via a reductive coupling process. researchgate.net

To form a hydride, the reduction would need to be carried out with a metal hydride reagent. A proposed general route would involve the reduction of bismuth trichloride (B1173362) or a related organobismuth halide with a powerful hydride source like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in an aprotic solvent at very low temperatures. google.com

Equation: BiCl₃ + 3 LiH → "LiBiH₃" + 2 LiCl → Li⁺[BiH₂]⁻ + H₂ + 2 LiCl

The initial formation of BiH₃ would likely be followed by immediate decomposition or deprotonation by excess hydride reagent to yield the this compound anion. A patent describing the synthesis of bismuth-based hydrogen storage materials utilizes the reduction of bismuth nitrate with sodium borohydride in an aqueous solution, suggesting that under specific conditions, transient bismuth hydride intermediates can be formed. google.com

| Precursor | Reducing Agent | Proposed Conditions | Potential Products | Research Findings |

| Bismuth(III) Chloride (BiCl₃) | Lithium Hydride (LiH) | Low-temp. ether (THF) | Li[BiH₂], BiH₃ | Theoretical; based on synthesis of other heavy pnictogen hydrides. |

| Bismuth(III) Bromide (BiBr₃) | Lithium Silanide | Ether (Et₂O) | Dibismuthane ((R)₄Bi₂) | Reduction to Bi-Bi bonded species is confirmed. researchgate.net |

| Bismuth(III) Nitrate (Bi(NO₃)₃) | Sodium Borohydride (NaBH₄) | Aqueous, 60-80°C | Bismuth Selenide (B1212193)/Telluride | Used for hydrogen storage materials, implies transient hydride formation. google.com |

This table is interactive. Click on the headers to sort.

An alternative, though challenging, approach is the direct addition of a hydride ion to a neutral or cationic bismuth center. This method is complicated by the high reactivity of simple hydride reagents (e.g., KH, NaH) and the propensity for reduction rather than simple addition. A more controlled approach might involve a salt metathesis reaction where a bismuthide anion reacts with a neutral hydride source, as demonstrated in the synthesis of bismuthanyl-substituted triel hydrides. rsc.org

A speculative route could involve the reaction of an organobismuth halide with an alkali metal hydride. The steric and electronic properties of the organic substituents would be critical in directing the reaction toward hydride formation rather than decomposition or reductive coupling.

Equation: R₂BiCl + 2 KH → K⁺[RBiH]⁻ + KCl + RH (competing reaction)

The extreme basicity of the resulting anion would make it prone to deprotonating the solvent or any organic ligands present, representing a significant experimental hurdle.

Given the predicted extreme instability of the this compound anion, its characterization, and perhaps even its definitive detection, will likely rely on specialized cryogenic techniques. The parent bismuthine (B104622), BiH₃, is only stable below -60°C, and other reactive intermediates, such as organobismuth(II) radicals, can only be studied at cryogenic temperatures. wikipedia.orgacs.orgnih.gov

Matrix isolation is a powerful technique for this purpose. In a typical experiment, a bismuth precursor would be vaporized, potentially via laser ablation of a bismuth metal target, and mixed with a gas stream containing hydrogen and a large excess of an inert gas (e.g., argon, neon). This mixture is then rapidly condensed onto a cryogenic surface (typically held at 4-20 K). Within the inert solid matrix, reactive species like BiH₃, BiH₂˙, and potentially the this compound anion (BiH₂⁻), are trapped and isolated from one another, preventing decomposition or aggregation. The trapped species can then be studied using various spectroscopic methods, such as infrared (IR), Raman, and UV-visible absorption spectroscopy, allowing for structural characterization without the need for bulk stability.

Stabilization Strategies for Highly Reactive Bismuth Hydride Anions

The fleeting existence of a species like this compound is contingent on effective stabilization strategies that can mitigate its high reactivity. These strategies primarily revolve around controlling the anion's immediate chemical environment through the deliberate choice of counterions and solvent molecules.

The stability of any ionic compound is profoundly influenced by the nature of its counterion and the surrounding solvent. laborundmore.com For a highly reactive, "naked" anion like this compound, these factors are paramount.

Counterions: The ideal counterion for stabilizing this compound would be large, non-polarizing, and weakly coordinating. Small, hard cations like Li⁺ would form a tight, highly polarized ion pair with the BiH₂⁻ anion, localizing the negative charge and increasing its reactivity. In contrast, large cations distribute their positive charge over a greater volume, leading to weaker, more "charge-diffuse" interactions.

| Counterion Type | Examples | Properties | Expected Effect on this compound Stability |

| Small Alkali Metals | Li⁺, Na⁺ | Small ionic radius, high charge density | Low Stability: Forms tight, polarizing ion pairs, increasing reactivity. |

| Large Alkali Metals | K⁺, Cs⁺ | Larger ionic radius, lower charge density | Moderate Stability: Weaker ion pairing than Li⁺, but still significant interaction. |

| Crown Ether/Cryptand Chelated Alkali Metals | [K(18-crown-6)]⁺, [K(2.2.2-crypt)]⁺ | Very large, charge is shielded by organic ligand | High Stability: Minimizes direct ion pairing, effectively isolating the anion. |

| Tetraalkylammonium/-phosphonium | [N(n-Bu)₄]⁺, [P(Ph)₄]⁺ | Large, organic cations with diffuse positive charge | High Stability: Weak, non-directional electrostatic interactions. |

This table is interactive. Click on the headers to sort.

The use of cryptands or crown ethers to sequester alkali metal cations is a proven strategy for generating and stabilizing highly reactive anions. The macrocyclic ligand encapsulates the metal ion, preventing close contact with the anion and thereby increasing the anion's effective "freedom" in solution.

Solvation: Solvation plays a dual role: it disperses the ionic species and can actively participate in stabilizing the charge. Studies on bismuth anions solvated in ammonia (B1221849) clusters have shown that successive addition of solvent molecules progressively stabilizes the negative charge. acs.orgresearchgate.net Calculations indicate that anionic clusters feature van der Waals interactions between the hydrogen atoms of the ammonia molecules and the bismuth core, where the negative charge is localized. researchgate.net This suggests that solvents capable of forming weak hydrogen bonds or acting as good Lewis bases could stabilize the this compound anion.

However, the solvent must also be chemically inert to the extreme basicity of the anion. Protic solvents (water, alcohols) are entirely unsuitable. The best candidates are aprotic, polar solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran, or liquid ammonia, all maintained at cryogenic temperatures to further reduce reactivity. The choice of solvent and counterion must be carefully coordinated to create an environment where the this compound anion can exist long enough for observation or subsequent reaction.

Ligand Design for Kinetic and Thermodynamic Stabilization of this compound

Given the inherent instability of the this compound anion, its isolation and study are critically dependent on the design of appropriate stabilizing ligands. These ligands provide stability through both kinetic and thermodynamic means. Kinetic stability is achieved by sterically hindering the reactive bismuth center from interacting with other molecules, while thermodynamic stability is conferred through strong electronic interactions and chelation. rsc.orgnih.govstudysmarter.co.uk

Kinetic Stabilization is primarily achieved through the use of bulky ligands that create a protective pocket around the bismuth center.

Bulky Silyl Groups: Substituents like the tris(trimethylsilyl)silyl group, -Si(SiMe₃)₃, are exceptionally large and have been successfully employed to synthesize and isolate alkali metal bismuthanides. researchgate.netglobalauthorid.com The steric bulk of these groups effectively shields the bismuth anion from reactive species.

Pincer Ligands: Tridentate "pincer" ligands, which bind to a central metal atom via three donor atoms, are highly effective at enforcing a specific coordination geometry and providing steric protection. researchgate.net N,C,N-pincer ligands, for example, have been instrumental in the synthesis and characterization of rare organobismuth(II) radical cations. nih.govacs.org The rigid framework of the pincer ligand encapsulates the bismuth center, preventing unwanted side reactions.

Thermodynamic Stabilization involves creating strong, favorable bonding interactions between the ligand and the bismuth center.

Chelation: Chelating ligands, which bind to the metal center through multiple donor atoms, provide greater thermodynamic stability compared to monodentate ligands. rsc.org This "chelate effect" is entropically favored and results in more stable complexes. Dipyridine/dipicolinate-based ligands have been designed to create dinuclear bismuth(III) complexes, where the ligand scaffold plays a key role in maintaining the structure and tuning the Lewis acidity of the bismuth ions. chemrxiv.org

The interplay between kinetic and thermodynamic factors is crucial. A well-designed ligand provides a high activation energy barrier for decomposition (kinetic stability) while also ensuring the complex itself is an energetically favorable species (thermodynamic stability). nih.gov

| Ligand Type | Primary Stabilization Mechanism | Example(s) |

| Bulky Silyl Groups | Kinetic (Steric Shielding) | -Si(SiMe₃)₃ |

| Pincer Ligands | Kinetic (Steric Shielding) & Thermodynamic (Chelation) | N,C,N-pincer ligands |

| Chelating Dithiocarbamates | Thermodynamic (Chelation) | Dimethyldithiocarbamate |

| N-Heterocyclic Carbenes (NHCs) | Thermodynamic (Strong σ-donation) | IDipp, IMe₄ |

| Dipyridine/Dipicolinate Scaffolds | Thermodynamic (Chelation) & Structural | Dipicolinate-based ligands for dinuclear complexes |

Challenges in the Experimental Characterization and Isolation of this compound

The experimental characterization and isolation of this compound and its derivatives are among the most challenging tasks in main-group chemistry, stemming directly from their high reactivity and instability. nih.govacs.org

The isolation of paramagnetic bismuth species, such as Bi(II) radicals which are closely related to bismuthanide anions, is an arduous task. nih.gov These species are often postulated as reactive intermediates but escape direct detection due to their transient nature. nih.govacs.org When generated, they are highly sensitive to air and moisture and have a strong tendency to disproportionate. wikipedia.org Even when stabilized by bulky ligands, many of these compounds remain difficult to handle; for example, some organobismuth complexes degrade in solvents like dichloromethane (B109758) within hours. acs.orgacs.org

Spectroscopic characterization presents its own unique set of difficulties.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic bismuth species, EPR is a powerful characterization tool. However, the interpretation of Bi-centered EPR spectra is complicated by the extremely large hyperfine interaction with the ²⁰⁹Bi nucleus (I = 9/2). nih.govacs.orgresearchgate.net This large interaction often requires the use of multifrequency EPR techniques and sophisticated analysis to extract meaningful structural information. nih.govacs.org Furthermore, fast relaxation behavior and large magnetic interaction energies can prevent the detection of Bi(II) species at room temperature, while at cryogenic temperatures, equilibria may shift, further complicating detection. nih.govacs.org

Mass Spectrometry: While useful, mass spectrometry can be misleading for characterizing bismuth-halide or other complex anionic systems. Larger, more complex anions may dissociate in the gas phase en route to the detector, leading to their under-representation in the resulting spectra. aip.orgrsc.org

X-ray Crystallography: Obtaining single crystals suitable for X-ray diffraction—the definitive method for structural elucidation—is often the biggest hurdle. The high reactivity and instability of bismuthanide compounds mean they often decompose before or during crystal growth, or form insoluble, heterogeneous materials that are not amenable to crystallization. acs.orgacs.org

Ultimately, the successful characterization and isolation of a this compound-containing compound rely on a synergistic approach where highly effective stabilizing ligands are employed to tame the inherent reactivity of the bismuth anion, allowing for its study using a combination of advanced spectroscopic and crystallographic techniques under strictly controlled conditions.

Advanced Spectroscopic Characterization of Bismuthanuide

Nuclear Magnetic Resonance (NMR) Spectroscopy of Bismuthanuide

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in chemistry. sdsu.edu For a compound like this compound or its parent, bismuthine (B104622), significant challenges arise from its inherent instability and the influence of the heavy bismuth atom.

Predicting the NMR parameters of heavy-element compounds is a complex task where relativistic effects can be substantial. researchgate.netresearchgate.net Theoretical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are indispensable for estimating the chemical shifts (δ) and coupling constants (J) of molecules like BiH₃. scielo.br

For bismuthine (BiH₃), relativistic effects, including spin-orbit coupling, have a noticeable impact on calculated properties. researchgate.netacs.orgnih.gov While specific data for the this compound anion (BiH₂⁻) is scarce, predictions for organobismuth hydrides provide valuable insight. For instance, the Bi-H proton in the diarylbismuth hydride (2,6-Mes₂H₃C₆)₂BiH was observed at a highly downfield chemical shift of δ = 19.64 ppm, indicating significant deshielding by the heavy bismuth atom. acs.org Theoretical models for simple alkyl bismuth hydrides like Bi(H)(CH₃)₂ predict a ¹H chemical shift around δ = 2.1-3.24 ppm. acs.org

The prediction of NMR spectra can be accomplished using various computational tools and methodologies that apply different levels of theory. chemaxon.comnmrdb.orgschrodinger.comnmrdb.orgnmrium.org For heavy atom systems, it is crucial to employ methods that account for relativistic phenomena to achieve accurate results. researchgate.net

Table 1: Theoretical NMR Predictions for Bismuth-Hydride Species This table presents theoretically predicted or experimentally observed NMR data for compounds analogous to this compound, illustrating the range of expected values.

| Compound/Species | Nucleus | Predicted/Observed Chemical Shift (ppm) | Method/Reference |

|---|---|---|---|

| Bi(H)(CH₃)₂ | ¹H | ~2.1 | Theoretical acs.org |

| (2,6-Mes₂H₃C₆)₂BiH | ¹H | 19.64 | Experimental acs.org |

Note: SO-HALA refers to the Spin-Orbit Heavy Atom on the Light Atom effect.

Given the extreme thermal instability of bismuthine, which decomposes well below 0°C, standard NMR experiments are not feasible. chemeurope.com Characterization would necessitate specialized techniques such as low-temperature or in situ NMR spectroscopy.

Low-temperature NMR allows for the study of thermally sensitive molecules by slowing down decomposition and dynamic processes. nih.gov Experiments can be conducted at temperatures as low as 95 K, which can enhance signal-to-noise ratios due to favorable Boltzmann distribution. americanelements.com For a species like this compound, this would involve its generation within the NMR tube at cryogenic temperatures, for example, through the deprotonation of bismuthine with a strong base in a suitable deuterated solvent that remains liquid at low temperatures. A variable temperature NMR study on a related organobismuth complex revealed dynamic behavior with an activation barrier of 58.8 kJ mol⁻¹, highlighting the insights achievable with such methods. amazonaws.com

In situ monitoring involves performing a chemical reaction directly inside the NMR spectrometer. For this compound, this would mean observing its formation and subsequent reactions in real-time. An example is the reaction of a bismuth hydride with ethylene (B1197577), which was monitored by ¹H NMR at 60 °C to observe the disappearance of the Bi-H signal. acs.org

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. photothermal.com These methods are complementary; IR spectroscopy measures vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. photothermal.com

High-resolution Fourier-transform infrared (FTIR) spectroscopy has been successfully used to characterize the short-lived bismuthine molecule. researchgate.netresearchgate.net The experimental vibrational frequencies show excellent agreement with high-level ab initio calculations, such as the coupled-cluster CCSD(T) method, which accurately predict the molecular force field and spectroscopic constants. researchgate.netucl.ac.uk

For BiH₃, a trigonal pyramidal molecule, four fundamental vibrational modes are expected: two stretching modes (ν₁ symmetric and ν₃ antisymmetric) and two bending modes (ν₂ symmetric and ν₄ antisymmetric). researchgate.net Relativistic effects are also important in the accurate calculation of these frequencies for heavier hydrides like BiH₃. acs.orgnih.gov

Table 2: Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Bismuthine (BiH₃) This table compares the experimentally measured vibrational frequencies of BiH₃ with those predicted by advanced computational methods, demonstrating the strong correlation between theory and experiment.

| Vibrational Mode | Description | Experimental Frequency (cm⁻¹) researchgate.net | Theoretical Frequency (cm⁻¹) researchgate.net |

|---|---|---|---|

| ν₁ | Symmetric Bi-H Stretch | 1733.2546 | - |

| ν₃ | Antisymmetric Bi-H Stretch | 1734.4671 | - |

| ν₂ | Symmetric H-Bi-H Bend | 726.6992 | - |

Note: Due to strong coupling, experimental values are often reported for the band systems rather than individual modes.

Isotopic labeling is a powerful technique for the definitive assignment of vibrational bands in a spectrum. acs.org By substituting an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), the frequency of vibrations involving that atom will decrease. This frequency shift helps to confirm which atoms are involved in a specific vibrational mode.

In the study of bismuth hydrides, isotopic substitution has been crucial. Experiments involving laser-ablated bismuth atoms co-deposited with H₂, D₂, and HD mixtures in a solid matrix allowed for the unambiguous identification of BiH, BiD, BiH₂, BiD₂, BiH₃, and BiD₃ species through their distinct IR absorptions. acs.org For example, the Bi-H stretching modes observed in the 1740-1580 cm⁻¹ region for BiH₃ shifted to the 1250-1150 cm⁻¹ region for BiD₃, confirming the assignment. acs.org This methodology would be directly applicable to the characterization of the this compound anion, where deuterium (B1214612) substitution would verify the assignment of Bi-H bending and stretching modes. researchgate.net

Mass Spectrometry (MS) for Identification and Purity Assessment of this compound and Its Derivatives

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. pressbooks.pubbu.edu.eg Due to the extreme instability of bismuthine and its putative anion, obtaining a mass spectrum under standard conditions would be exceptionally challenging. Any analysis would likely require derivatization or specialized ionization techniques designed for transient species.

For identification, high-resolution mass spectrometry (HRMS) would be invaluable. By measuring the m/z value with very high precision, it is possible to determine the exact elemental formula of an ion, which could confirm the presence of a species like BiH₂⁻. mdpi.com

For purity assessment of a sample potentially containing this compound, MS could detect impurities or decomposition products, such as elemental bismuth or bismuth clusters. The fragmentation pattern observed in the mass spectrum would also provide structural clues. For a this compound derivative, fragmentation would likely involve the successive loss of hydrogen atoms or other substituents. A classic method for detecting unstable hydrides like BiH₃ is the Marsh Test, which involves thermal decomposition to the elemental mirror—a process conceptually related to the fragmentation and atomization that occurs within a mass spectrometer. chemeurope.com

Derivatization is a common strategy to make polar or unstable compounds amenable to MS analysis. For this compound or its derivatives, reaction with a silylating agent could produce more stable and volatile compounds that are easier to analyze. schrodinger.com

X-ray Diffraction (XRD) and Electron Diffraction for Structural Elucidation of Related Solid-State this compound Analogues

The precise determination of the three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the chemical and physical properties of this compound analogues. X-ray diffraction (XRD) stands as the principal and most powerful technique for the structural elucidation of these crystalline compounds. Complementary to this, electron diffraction offers unique advantages, particularly for microcrystalline or nanostructured materials. This section delves into the application of these diffraction techniques in characterizing the intricate solid-state structures of compounds containing the bismuthanide moiety or its derivatives.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction has been instrumental in revealing the diverse structural motifs adopted by solid-state this compound analogues. These studies provide precise data on bond lengths, bond angles, coordination geometries, and intermolecular interactions, which are crucial for rationalizing the reactivity and properties of these compounds.

A variety of organobismuth compounds, which serve as important analogues, have been structurally characterized, showcasing the versatility of the bismuth center. For instance, the reaction of RBiCl₂ [where R = 2,6-(Me₂NCH₂)₂C₆H₃] with sodium carbonate or silver sulfate (B86663) yields polymeric structures with bridging oxo anions, as confirmed by single-crystal XRD. rsc.org Similarly, the corresponding dinitrate derivative forms dimeric associations with both bridging and terminal nitrate (B79036) anions. rsc.org The structure of triphenylbismuth (B1683265) dichloride has been confirmed to be a trigonal bipyramid by X-ray crystallography. cdnsciencepub.com

The coordination environment around the bismuth atom in these analogues is a key feature revealed by XRD. In many organobismuth(III) compounds, the geometry is often pyramidal, consistent with the presence of a stereochemically active lone pair of electrons. However, in pentavalent organobismuth compounds, such as triphenylbismuth bis(salicylate), a distorted trigonal-bipyramidal configuration is observed. scirp.org

Detailed crystallographic data for representative organobismuth analogues are summarized in the interactive table below.

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| RBiCO₃ · 0.5CH₂Cl₂ | Monoclinic | P2₁/n | Bi-C: 2.268(7), Bi-O: 2.298(4) - 2.657(4) | C-Bi-N: 81.3(2) - 150.9(2) | rsc.org |

| RBiSO₄ | Monoclinic | P2₁/c | Bi-C: 2.261(5), Bi-O: 2.329(3) - 2.809(3) | C-Bi-N: 81.6(2) - 149.5(2) | rsc.org |

| RBi(NO₃)₂ · H₂O | Triclinic | P-1 | Bi-C: 2.253(4), Bi-O: 2.428(3) - 2.812(3) | C-Bi-N: 81.5(1) - 148.8(1) | rsc.org |

| Triphenylbismuth bis(salicylate) | Triclinic | P-1 | Bi-C: 2.189(8) - 2.208(8), Bi-O: 2.215(5) - 2.583(5) | C-Bi-C: 114.7(3) - 123.6(3), O-Bi-O: 172.9(2) | scirp.org |

Note: R = 2,6-(Me₂NCH₂)₂C₆H₃

Electron Diffraction

Electron diffraction is a powerful technique for studying the structure of materials at the atomic level, operating on the principle of the diffraction of electrons by the crystalline lattice. numberanalytics.com It is particularly valuable for obtaining structural information from very small crystals (micro- or nanocrystals) that are unsuitable for conventional single-crystal X-ray diffraction. chemrxiv.org Techniques such as microcrystal electron diffraction (MicroED) have emerged as significant tools for the structural analysis of complex organic molecules and metal-organic frameworks. chemrxiv.orgodu.edu

While a powerful tool in solid-state chemistry, specific applications of electron diffraction for the detailed structural elucidation of this compound analogues are not extensively documented in the current literature. However, the principles of electron diffraction, governed by Bragg's law, are universally applicable. numberanalytics.com The technique holds promise for characterizing novel this compound-containing materials that may only be obtainable as microcrystalline powders. Electron backscatter diffraction (EBSD) is another electron diffraction technique that provides crystallographic information about the microstructure of materials in a scanning electron microscope. mpie.de

The theoretical framework for time-resolved diffraction imaging using electrons has been developed, suggesting its potential for studying ultrafast electron dynamics in solids. aps.org This could, in the future, be applied to understand charge transfer processes in functional this compound-based materials.

Reactivity and Derivatization Chemistry of Bismuthanuide

Acid-Base Properties and Protonation/Deprotonation Equilibria of Bismuthanuide

The parent bismuthanide anion (BiH₂⁻) is considered to be an extremely strong base. While direct measurement of its pKa has not been reported in the literature, largely due to its instability and the inaccessibility of its alkali metal salts (MBiH₂), its position in the periodic table suggests it is significantly more basic than its lighter congeners, phosphanide (B1200255) (PH₂⁻) and arsanide (AsH₂⁻). alexgagnonuqam.comresearchgate.net The synthesis of donor-stabilized bismuthanylboranes has been achieved using silylated bismuthanide precursors, as the parent alkali metal bismuthanides remain elusive. nih.govrsc.org The instability of the Bi-H bond contributes to the extreme basicity and reactivity of the bismuthanide anion.

Nucleophilic Reactivity of the this compound Anion

The bismuthanide anion, possessing a lone pair of electrons and a negative charge, is a potent nucleophile. Its reactivity is often harnessed through the use of more stable, substituted derivatives.

Reactions of this compound with Electrophiles

The nucleophilic character of bismuthanide is evident in its reactions with various electrophiles. Silylated bismuthanides, such as potassium bis(trimethylsilyl)bismuthanide (KBi(SiMe₃)₂), serve as valuable synthetic equivalents for the parent anion. These reagents readily participate in salt metathesis reactions with electrophilic substrates. For instance, the reaction of KBi(SiMe₃)₂(THF)₀.₃ with donor-stabilized iodoboranes (D·BH₂I) yields the corresponding bismuthanylboranes, D·BH₂Bi(SiMe₃)₂. nih.govrsc.org This transformation underscores the ability of the bismuthanide core to attack electrophilic boron centers.

Coordination Chemistry of this compound as a Ligand

Formation of Metal-Bismuth Hydride Complexes from this compound

The direct synthesis of metal-bismuth hydride complexes from the parent bismuthanide anion is not a common route. Instead, more complex, often sterically demanding, bismuthanide-containing ligands are employed. In these complexes, the bismuthanide moiety is typically part of a larger ligand framework that stabilizes the metal center.

For instance, studies on cationic nickel and palladium complexes with a bismuth-bisphosphine (PBiP) ligand have shown that the bismuthanide can act as a trans-influencing ligand. acs.org In these systems, the Bi-Ni bond is more covalent in nature, while the Bi-Pd bond is more polarized. The oxidative addition of a bismuth-halide bond to a low-valent metal center has also been demonstrated as a route to form metal-bismuth bonds. rsc.org

The synthesis of donor-stabilized bismuthanylboranes and a bismuthanylgallane has been achieved through salt metathesis reactions involving KBi(SiMe₃)₂, resulting in the formation of B-Bi and Ga-Bi σ-bonds. researchgate.netnih.govrsc.org These compounds represent rare examples of molecular species containing such linkages.

Bonding Modes and Electronic Effects in this compound Complexes

The interaction between a this compound ligand and a metal center can be described by several bonding modes, each with distinct electronic consequences for the resulting complex.

Bismuth-transition metal (Bi-TM) bonds are broadly categorized into three types:

L-type (Bi→TM): The bismuth center acts as a neutral, two-electron donor (a Lewis base).

X-type (Bi-TM): The bond is a shared-electron, covalent interaction, with the bismuth moiety acting as a one-electron donor anionic ligand. acs.orgacs.org

Z-type (Bi←TM): The bismuth center acts as a two-electron acceptor (a Lewis acid). acs.orgacs.org

Historically, many bismuthanide-transition metal complexes were characterized by X-type covalent bonding. acs.orgacs.org However, recent research has highlighted the ability of trivalent bismuth(III) to also function as a Z-type, σ-accepting ligand. acs.orgacs.org The specific bonding mode adopted has a profound impact on the electronic properties of the complex.

In the nickel complexes, the Bi-Ni bond is best described as a covalent Bi(II)-Ni(I) interaction, where the bismuthanide behaves as an X-type ligand. acs.orgacs.org The HOMOs in these complexes are primarily localized on the nickel center. acs.org

In contrast, the Bi-Pd bond in the cationic acetonitrile (B52724) complex (BiPdAcN) is more accurately described as a Pd(0) → Bi(III) donor-acceptor interaction. acs.orgacs.org Here, the bismuthanide functions as a Z-type ligand, with electron density being donated from the palladium's d-orbitals into an empty 6p orbital on the bismuth. acs.orgacs.org

This difference in bonding is also reflected in the bond lengths and the observed electronic effects. The table below presents selected bond length data for several this compound complexes.

| Compound | Bond | Bond Length (Å) | Reference |

|---|---|---|---|

| BiNiCl | Bi–Ni | 2.541 | acs.org |

| D·BH₂Bi(SiMe₃)₂ (D=DMAP, 1a) | B–Bi | 2.442(7) | rsc.org |

| D·BH₂Bi(SiMe₃)₂ (D=IDipp, 1b) | B–Bi | 2.423(4) | rsc.org |

| D·BH₂Bi(SiMe₃)₂ (D=IMe₄, 1c) | B–Bi | 2.424(5) | rsc.org |

The electronic effects of the this compound ligand are significant and depend on the bonding mode. A key electronic effect is the trans influence, which describes the ability of a ligand to weaken the bond trans to itself. Formally X-type bismuthanide ligands have been shown to induce a trans influence. acs.orgacs.org In a comparative study, the trans influence of the this compound ligand was found to be stronger in a series of palladium complexes than in the analogous nickel complexes. acs.org This is consistent with the greater polarization and donor-acceptor character of the Bi-Pd bond compared to the more covalent Bi-Ni bond. acs.orgacs.org

Potential Applications and Interdisciplinary Research Frontiers Involving Bismuthanuide

Catalysis and Organometallic Reactions Utilizing Bismuth Compounds

Bismuth-based catalysts are emerging as effective agents in a range of organic transformations, valued for their unique reactivity and lower toxicity compared to many transition metals.

Bismuth catalysis has shown significant promise in reversible hydrogen storage systems, which rely on efficient hydrogenation and dehydrogenation cycles. google.com A notable example involves a shelf-stable bismuth-based catalyst for the hydrogenation of N-heterocyclic compounds like quinoline (B57606) and 2,6-lutidine. researchmap.jp This process allows for the direct storage of hydrogen gas, even from mixed gas streams containing impurities like CO, CO₂, and CH₄. researchmap.jp

Table 1: Performance of a Bismuth-Based Catalyst in Hydrogenation/Dehydrogenation of the Quinoline/H4-Qin System

| Reaction | Substrate | Catalyst Loading | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|---|

| Hydrogenation | Quinoline | 1 mol % | H₂ (4 atm), 100°C | H4-Qin | >99% | researchmap.jp |

The functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a primary goal in modern synthetic chemistry, aiming for more atom-economical and efficient synthesis of complex molecules. diva-portal.orgtamu.edu Bismuth-mediated C-H activation has been demonstrated, showcasing the element's potential in this challenging area. Research has shown that a Bi(3+) pincer complex can react with a potassium aryloxide, not through simple salt metathesis, but via a para C-H bond activation on the aryloxide ligand. nih.gov This process results in the facile cleavage of a bismuth-oxygen (B8504807) bond and the formation of a new, stable bismuth-carbon bond, yielding a monodentate carbon-bound oxyaryl dianion. nih.gov

This transformation represents a fully characterizable example of a bismuth-mediated C-H activation and rearrangement. nih.gov Such reactions are fundamental for developing novel synthetic methodologies and are postulated as key steps in industrial catalytic processes. nih.govcsic.es The ability to selectively cleave C-H bonds and form new C-C or C-X (where X is a heteroatom) bonds opens pathways for creating valuable organic compounds from simple, abundant precursors. csic.escardiff.ac.uk

Materials Science and Nanotechnology Applications of Bismuth Compound Precursors

In materials science, bismuth compounds are critical precursors for a wide array of advanced materials. sigmaaldrich.comentegris.comdupont.comairliquide.com Their utility stems from the desirable properties that the element bismuth imparts to the final material, such as high atomic mass, strong spin-orbit coupling, and unique electronic characteristics.

Bismuth-based semiconductors are under intense investigation for applications in electronics and optoelectronics. researchgate.netudel.edu Bismuth nitrate (B79036) pentahydrate is a common precursor used in methods like solution combustion synthesis to produce bismuth-based oxide semiconductors, such as bismuth vanadate (B1173111) (BiVO₄). uta.edu This technique allows for the creation of photocatalytically active powders useful for environmental remediation and water photooxidation. uta.edu Similarly, the bismide alloy GaAs(1-x)Bi(x), an emerging class of semiconductor, is grown using techniques like molecular beam epitaxy, where bismuth incorporation leads to a significant reduction in the material's band gap. researchgate.net

Bismuth is a cornerstone element for the synthesis of topological insulators (TIs), materials that are bulk insulators but have protected conducting surface states. nih.gov This property arises from strong spin-orbit coupling, an effect that is particularly pronounced in heavy elements like bismuth. mpg.de Consequently, bismuth-containing compounds are ideal candidates for creating TIs. mpg.de Precursors are used to synthesize important bismuth-based TIs such as Bi₂Te₃, Bi₂Se₃, and more complex structures like Bi₁₄Rh₃I₉ and α-Bi₄I₄. nih.govmpg.deuni-wuerzburg.de First-principles calculations have also shown that hydrogenating two-dimensional binary compounds like GaBi and InBi, which can be derived from bismuth precursors, can preserve their topological insulating properties. diva-portal.orgresearchgate.net

Table 2: Examples of Bismuth-Containing Advanced Materials and Their Precursors

| Material Class | Example Material | Precursor(s) | Synthesis Method | Application | Citation |

|---|---|---|---|---|---|

| Semiconductor | Bismuth Vanadate (BiVO₄) | Bismuth nitrate pentahydrate, Vanadium chloride | Solution Combustion | Photocatalysis | uta.edu |

| Semiconductor | Bismuth Oxychloride (BiOCl) | Sodium bismuthate, Hydroxylammonium chloride | Facile Hydrolysis | Photocatalysis | nih.gov |

| Semiconductor | GaAs(1-x)Bi(x) | Elemental Bismuth, Gallium, Arsenic | Molecular Beam Epitaxy | IR Photonics | researchgate.net |

| Topological Insulator | Bi₁₄Rh₃I₉ | Bismuth, Rhodium, Iodine | Solid-State Reaction | Spintronics | nih.govuni-wuerzburg.de |

The chemistry of bismuth compounds is central to the bottom-up fabrication of nanomaterials. Bismuth nanoparticles (BiNPs) can be synthesized through various routes, often involving the reduction of a bismuth salt. For example, stable polyvinylpyrrolidone (B124986) (PVP)-coated BiNPs can be produced via a chemical reduction process using bismuth nitrate as the precursor in a solution with a reducing agent like sodium borohydride (B1222165). nih.gov A solvothermal route, using bismuth nitrate pentahydrate in ethylene (B1197577) glycol which acts as both solvent and reducing agent, is another effective method for synthesizing crystalline BiNPs. researchgate.net These nanoparticles are being explored for applications in catalysis and nanomedicine. nih.govscielo.org.co

Bismuth-containing thin films are essential components in many electronic and optical devices. These films can be deposited using a variety of techniques that rely on bismuth precursors. The polymeric precursor method, a type of chemical solution deposition, has been used to create Bi₃NbO₇ thin films on silicon substrates for capacitor applications. cdmf.org.br Thermal evaporation is another common technique, used to fabricate thin films of materials like bismuth telluride (Bi₂Te₃) and bismuth oxide (Bi₂O₃) for thermoelectric and optoelectronic applications, respectively. niscpr.res.inijap-iq.com Sputtering from a bismuth target is also employed to grow bismuth thin films with controlled structural and morphological properties. redalyc.org The choice of precursor and fabrication method allows for precise control over the film's thickness, crystallinity, and performance. d-nb.info

Table 3: Selected Fabrication Methods for Bismuth Nanostructures

| Nanostructure | Fabrication Method | Precursor/Source Material | Substrate/Medium | Key Feature | Citation |

|---|---|---|---|---|---|

| Nanoparticles | Chemical Reduction | Bismuth nitrate, NaBH₄ | Glycine, PVP solution | PVP-coated, stable NPs | nih.gov |

| Nanoparticles | Solvothermal | Bismuth (III) nitrate pentahydrate | Ethylene glycol | Crystalline NPs (75-103 nm) | researchgate.net |

| Thin Film (Bi₃NbO₇) | Chemical Solution Deposition | Polymeric bismuth precursor | Pt/Ti/SiO₂/Si | Dielectric constant of 170 | cdmf.org.br |

| Thin Film (Bi₂Te₃) | Thermal Evaporation | Bismuth Telluride | Glass, Silica | Crystalline, semiconducting | niscpr.res.in |

| Thin Film (Bi₂Te₃) | Solution-Phase Synthesis | Bismuth nitrate pentahydrate, NaTeO₃ | Polyimide | Flexible thermoelectric film | d-nb.info |

Energy Storage and Conversion Technologies through Bismuth-Related Processes

The demand for efficient energy storage and conversion is driving research into new materials and technologies. ease-storage.euucs.org Bismuth-based materials are promising candidates, particularly for next-generation batteries, due to bismuth's high theoretical specific capacity and suitable operating potential. mdpi.comencyclopedia.pub Energy conversion technologies cover a wide range, from thermochemical processes like gasification and pyrolysis to biological methods like anaerobic digestion, all aimed at turning feedstocks like biomass into usable energy. studentenergy.orgfao.orggreen.orgsteamaxindia.com

In the realm of electrochemical energy storage, metallic bismuth and its alloys are being investigated as high-performance anode materials for alkali-ion batteries (e.g., lithium-ion, sodium-ion, and potassium-ion batteries). mdpi.com Bismuth functions as an alloy-type anode, capable of alloying with multiple alkali metal atoms, which results in a high specific capacity. mdpi.com However, this alloying process is also associated with significant volume expansion during charging and discharging, which can pose a challenge to battery stability. mdpi.com Research is focused on developing nanostructured bismuth materials and composites to mitigate these volume changes and improve cycling performance. Beyond anodes, the semi-metallic nature and layered crystal structure of bismuth make it a viable electrocatalyst for improving the performance of other battery components, such as sulfur cathodes. mdpi.com

Table 4: Theoretical Performance of Bismuth Anodes in Various Alkali-Ion Batteries

| Battery Type | Alloying Reaction | Theoretical Gravimetric Capacity (mAh g⁻¹) | Theoretical Volumetric Capacity (mAh cm⁻³) | Average Voltage (V) | Citation |

|---|---|---|---|---|---|

| Lithium-Ion (LIB) | Li₃Bi | 385 | 3203 | ~0.8 | mdpi.com |

| Sodium-Ion (SIB) | Na₃Bi | 385 | 2310 | ~0.6 | mdpi.com |

Potential in Hydrogen Storage Materials Derived from Bismuth Hydrides

The scientific literature contains research on various bismuth hydrides and related compounds for hydrogen storage. For instance, theoretical studies have explored the stability of different bismuth hydride phases (such as BiH, BiH₂, and BiH₃) under high pressure, noting the existence of H₂ units within their structures, which is a feature relevant to hydrogen storage mdpi.com. There are also patents and studies on bismuth-based materials like bismuth selenide (B1212193) and bismuth telluride, which have been investigated for their hydrogen storage capabilities google.com. A novel bismuth oxy-hydride chromate (B82759) has also been synthesized and its potential for hydrogen storage has been suggested. However, none of these studies specifically mention or detail the role of the bismuthanuide anion (BiH₄⁻) as a primary material or a key intermediate for hydrogen storage.

Future Directions and Emerging Research Avenues for Bismuthanuide Research

Exploration of Higher-Order Bismuthanuide Analogues and Polybismuth Hydrides

The exploration of higher-order this compound analogues and polybismuth hydrides is a field largely driven by theoretical and computational chemistry. While the simple this compound anion and bismuthine (B104622) are challenging to handle, the potential for more complex structures with unique electronic and reactive properties is a significant motivator for researchers.

Computational studies have begun to predict the existence and stability of various polybismuth hydrides under extreme conditions. First-principles calculations and global optimization structure searching methods have been employed to explore the high-pressure phase diagrams of pnictogen hydrides, including those of bismuth. mdpi.com These theoretical investigations suggest that at megabar pressures, novel, hydrogen-rich bismuth hydride phases may become thermodynamically stable. nih.govmdpi.com Such research is spurred by the discovery of high-temperature superconductivity in other compressed hydrides, making the theoretical exploration of polybismuth hydrides a tantalizing prospect. mdpi.com

Future research in this area will likely focus on:

High-Pressure Synthesis: Experimental efforts to synthesize predicted polybismuth hydride phases using diamond anvil cells to achieve the necessary high pressures.

Metastable Polyanions: Investigating the possibility of synthesizing and trapping polybismuth hydride anions at ambient pressures, potentially through the use of bulky counterions or encapsulation within supramolecular frameworks.

Theoretical Predictions: Further computational studies to explore the potential energy surfaces of various BiₓHᵧ clusters and predict their spectroscopic signatures to guide future experimental searches.

Table 1: Predicted High-Pressure Pnictogen Hydride Phases

| Compound | Predicted Stabilization Pressure (GPa) | Predicted Property |

| AsH₈ | > 350 | High-Temperature Superconductor |

| SbH₄ | > 150 | High-Temperature Superconductor |

This table is generated based on theoretical predictions from computational studies. nih.govmdpi.com

Development of Novel Synthetic Routes and In Situ Generation Methods for this compound

Given the inherent instability of this compound and its parent hydrides, the development of innovative synthetic methodologies is paramount. Recent breakthroughs have demonstrated that even thermally sensitive organobismuth hydrides can be isolated and characterized if appropriately stabilized.

A landmark achievement has been the synthesis, isolation, and structural characterization of an organobismuth(III) dihydride, Ar–Bi(III)–H₂, where Ar is a bulky and rigid ligand. straitsresearch.com This success underscores the effectiveness of kinetic stabilization through sterically demanding ligands to prevent decomposition pathways. The synthesis was achieved by reacting an arylbismuth dibromide with reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) at low temperatures (<-40 °C). straitsresearch.com

Another promising approach involves the in situ generation and trapping of highly unstable bismuth hydrides. For instance, unstable species like methylbismuthine (MeBiH₂) have been generated and immediately trapped by reacting with a gallium-based reagent, allowing for the isolation and characterization of the resulting complex. lbl.gov This strategy circumvents the challenges of isolating the free, unstable hydride.

Future research directions in synthesis will likely include:

Ligand Design: The rational design of novel bulky or chelating ligands to enhance the kinetic stability of this compound and polybismuth hydride complexes.

Flow Chemistry: The use of microfluidics and flow chemistry to generate and utilize this compound species in a continuous fashion, minimizing the handling of unstable intermediates.

Electrochemical Synthesis: Exploring electrochemical methods for the controlled generation of this compound from bismuth precursors under mild conditions.

Catalytic Applications: Developing catalytic cycles that rely on the transient, in situ generation of this compound intermediates for reactions such as transfer hydrogenations and hydrodefluorinations. straitsresearch.com

Advanced Spectroscopic Techniques for Real-Time and In Situ Characterization of this compound Reactivity

The fleeting nature of many this compound species necessitates the use of advanced spectroscopic techniques for their characterization, often at low temperatures or in real-time during a reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in this regard. The presence of a Bi–H bond can be confirmed by ¹H NMR, with reported chemical shifts varying significantly depending on the electronic environment of the bismuth center. straitsresearch.com For example, the signal for a diorganylbismuth hydride was observed at a highly deshielded 19.6 ppm, while an organobismuth dihydride showed a signal at 8.04 ppm. straitsresearch.com To definitively assign these signals, isotopic labeling is a crucial technique. The synthesis of deuterated analogues (Bi–D) and subsequent analysis by ¹H and ²H NMR spectroscopy provides unambiguous evidence for the hydride signal. straitsresearch.com

Infrared (IR) spectroscopy is also vital for identifying Bi–H bonds. A characteristic Bi–H stretching absorption has been observed around 1717 cm⁻¹, which is in good agreement with calculated values for bismuth trihydride. straitsresearch.com The corresponding Bi–D stretch appears at a lower frequency (around 1225 cm⁻¹) due to the heavier mass of deuterium (B1214612). straitsresearch.com

Emerging techniques that could be adapted for this compound research include:

Low-Temperature Matrix Isolation: Trapping highly reactive this compound species in an inert gas matrix at cryogenic temperatures to allow for detailed spectroscopic study by IR and UV-Vis spectroscopy.

Hydride Generation Atomic Absorption Spectrometry (HGAAS): This highly sensitive technique, used for trace bismuth determination, involves the generation of volatile bismuthine. pnnl.gov Advanced HGAAS systems could be modified to study the kinetics and mechanisms of bismuthine formation and decomposition in real-time.

Time-Resolved Spectroscopy: Employing pump-probe spectroscopic methods to observe the transient this compound intermediates generated photochemically or in rapid reactions on pico- or femtosecond timescales.

Table 2: Spectroscopic Data for Characterized Bismuth Hydrides

| Compound | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) | Method of Confirmation |

| (2,6-diMesPh)₂Bi–H | 19.6 | N/A | N/A |

| (TMS₂CH)₂Bi–H | 3.24 | N/A | N/A |

| Ar*–Bi(III)–H₂ | 8.04 | 1717 (Bi-H) | Isotopic Labeling (²H NMR, IR) |

This table compiles data from recent literature on organobismuth hydrides. straitsresearch.com

Interdisciplinary Collaborations and Synergistic Theoretical-Experimental Approaches to this compound Chemistry

Progress in the challenging field of this compound chemistry will heavily rely on the synergy between theoretical calculations and experimental investigations. The inherent difficulties in handling these unstable compounds make computational guidance invaluable for designing experiments and interpreting results.

Quantum chemical calculations, particularly density functional theory (DFT), are essential for:

Predicting Stability: Assessing the thermodynamic and kinetic stability of new this compound derivatives with novel ligand systems.

Rationalizing Reactivity: Modeling reaction pathways and transition states to understand the mechanisms of this compound formation, decomposition, and reactivity in catalytic cycles.

Simulating Spectra: Calculating NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra and confirm the identity of newly synthesized compounds.

The study of pnictogen chemistry under extreme conditions provides a clear example of this synergy. Theoretical predictions of novel high-pressure phases of bismuth-nitrogen compounds have been followed by experimental synthesis and characterization using synchrotron single-crystal X-ray diffraction. This collaborative approach, where theory predicts and experiment verifies (or challenges), is a powerful paradigm for advancing the chemistry of heavy elements.

Future research will benefit from increased collaboration between:

Synthetic Chemists: Focusing on the design of ligands and the development of new reaction conditions.

Computational Chemists: Providing theoretical insights into structure, bonding, and reactivity.

Spectroscopists and Analysts: Developing and applying advanced characterization techniques to probe these reactive species.

Materials Scientists: Exploring the potential applications of novel this compound-containing materials, for instance, in electronics or energy storage, inspired by theoretical predictions.

By fostering these interdisciplinary collaborations, the scientific community can accelerate the exploration of this compound chemistry, unlocking the potential of this fascinating and reactive class of compounds.

Q & A

Q. What are the validated synthesis protocols for Bismuthanuide, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis protocols should be documented with precise stoichiometric ratios, reaction conditions (temperature, solvent, catalysts), and purification steps. Validate reproducibility by repeating experiments ≥3 times under identical conditions, reporting yield, purity (via HPLC or NMR ), and cross-referencing with established literature. For novel methods, include negative controls (e.g., omitting key reactants) to confirm pathway specificity. Ensure compliance with institutional safety protocols for handling bismuth compounds .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural properties?

- Methodological Answer : Use X-ray diffraction (XRD) for crystallographic analysis, supplemented by FT-IR to identify functional groups and XPS for oxidation state confirmation. For amorphous phases, pair TEM with SAED (Selected Area Electron Diffraction). Cross-validate results with computational models (e.g., DFT calculations) to resolve ambiguities in bond angles or coordination geometry . Publish raw diffraction data and refinement parameters in supplementary materials to enable peer validation .

Q. How should researchers design initial toxicity assays for this compound in biological systems?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or LDH leakage tests) using cell lines relevant to the target application (e.g., HepG2 for hepatic toxicity). Standardize dosage ranges based on molarity and exposure time, including positive controls (e.g., cisplatin for apoptosis benchmarks) and solvent controls. For in vivo studies, adhere to ethical guidelines (IACUC approval) and report sample size justification, mortality rates, and histopathological endpoints .

Advanced Research Questions

Q. How can conflicting data on this compound’s catalytic activity be resolved?

- Methodological Answer : Conduct a systematic review of experimental variables (e.g., pH, solvent polarity, substrate concentration) across studies. Perform meta-analysis using ANOVA or regression models to identify confounding factors . Replicate conflicting experiments under controlled conditions, employing blinded data analysis to minimize bias. Publish raw datasets and statistical code to facilitate third-party verification .

Q. What strategies optimize this compound’s stability in aqueous environments for photochemical applications?

- Methodological Answer : Test stabilizers (e.g., surfactants, ligands) via accelerated aging studies under UV-Vis light, monitoring degradation via UV-Vis spectroscopy and mass loss assays. Use DOE (Design of Experiments) to evaluate interactions between variables (e.g., pH, ionic strength). For kinetic modeling, apply Arrhenius equations to extrapolate shelf-life under standard conditions .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s electronic properties?

- Methodological Answer : Reassess computational parameters (e.g., basis sets, solvation models) using benchmarked software (e.g., Gaussian, VASP). Validate experimental setups: ensure purity of samples (>95% via elemental analysis) and calibrate instruments (e.g., UPS for work function measurements). Publish comparative tables of predicted vs. observed data, highlighting systematic errors or approximations in simulations .

Data Analysis & Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound pharmacological studies?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and goodness-of-fit metrics (R², RMSE). For high-throughput data, apply cluster analysis or PCA to identify outliers. Use tools like GraphPad Prism or R/Bioconductor, ensuring code reproducibility via GitHub repositories .

Q. How can researchers differentiate between artifacts and genuine polymorphic forms in this compound crystallography studies?

- Methodological Answer : Perform variable-temperature XRD to assess thermal stability. Compare DSC/TGA profiles to confirm phase transitions. For ambiguous patterns, use PDF (Pair Distribution Function) analysis or synchrotron radiation. Archive raw data in crystallographic databases (e.g., CCDC) with full metadata .

Ethical & Reporting Standards

Q. What ethical considerations are critical when publishing this compound research with potential dual-use implications?

- Methodological Answer : Disclose all funding sources and conflicts of interest. For studies with biosecurity risks (e.g., toxin conjugation), follow institutional review board (IRB) and WHO guidelines. Include a data-sharing plan in supplementary materials, restricting access to verified academic entities .

Q. How should negative or inconclusive results about this compound’s efficacy be reported to avoid publication bias?

- Methodological Answer :

Submit to journals specializing in negative results (e.g., PLOS ONE’s null results sections). Detail experimental parameters exhaustively to distinguish true negatives from methodological flaws. Use EQUATOR Network guidelines (e.g., ARRIVE for animal studies) to ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.